molecular formula C17H12Cl2F3N3O2 B3037096 {5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepin-1-yl}[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]methanone CAS No. 439096-47-6

{5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepin-1-yl}[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]methanone

Cat. No. B3037096
CAS RN: 439096-47-6
M. Wt: 418.2 g/mol
InChI Key: CXZHMNIHSFZAEM-UHFFFAOYSA-N
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Description

{5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepin-1-yl}[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]methanone is a useful research compound. Its molecular formula is C17H12Cl2F3N3O2 and its molecular weight is 418.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Disorder

  • Research on isomorphous structures, including those similar to the specified compound, has highlighted the presence of extensive disorder in such compounds, which can affect the quality of structural descriptions and complicate automatic detection during data mining (Swamy et al., 2013).

Synthesis and Antimicrobial Evaluation

  • Novel benzofuran-based analogues of the compound, including those with a 1,4-diazepinyl group, have been synthesized and evaluated for antimicrobial activity. Among these, certain compounds showed potent antibacterial and antifungal activities (Shankar et al., 2016).

Molecular Docking Studies

  • Compounds with structures similar to the specified chemical, including 1,4-diazepine derivatives, have been analyzed through molecular docking studies, highlighting their potential interaction with biological targets (Malathi & Chary, 2019).

Novel Derivatives and Analgesic Modulation

  • Derivatives of 1,4-diazepinyl compounds, akin to the specified compound, have been designed and synthesized as modulators for transient receptor potential vanilloid 1 (TRPV1), demonstrating potential analgesic properties (Liu et al., 2018).

Antibacterial Activity of Analogues

  • Novel methanones with structural similarities, including the use of chloro and fluoro phenyl groups, have been synthesized and evaluated for antibacterial activity. Some derivatives showed significant activity against various bacterial strains (Rai et al., 2010).

Role in Crystal Packing and Interaction

  • Studies on 1,2,4-oxadiazole derivatives, sharing structural features with the specified compound, have explored the role of non-covalent interactions, such as lone pair-π interaction and halogen bonding, in their crystal packing, offering insights into the stabilization of molecular conformations (Sharma et al., 2019).

properties

IUPAC Name

[5-[chloro(difluoro)methyl]-2,3-dihydro-1,4-diazepin-1-yl]-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2F3N3O2/c1-9-13(15(24-27-9)14-10(18)3-2-4-11(14)20)16(26)25-7-5-12(17(19,21)22)23-6-8-25/h2-5,7H,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXZHMNIHSFZAEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N3CCN=C(C=C3)C(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201105245
Record name [5-(Chlorodifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl][3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201105245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

439096-47-6
Record name [5-(Chlorodifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl][3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439096-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [5-(Chlorodifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl][3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201105245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepin-1-yl}[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]methanone
Reactant of Route 2
Reactant of Route 2
{5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepin-1-yl}[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]methanone
Reactant of Route 3
Reactant of Route 3
{5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepin-1-yl}[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]methanone
Reactant of Route 4
Reactant of Route 4
{5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepin-1-yl}[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]methanone
Reactant of Route 5
{5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepin-1-yl}[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]methanone
Reactant of Route 6
Reactant of Route 6
{5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepin-1-yl}[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]methanone

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